Disperse orange 31

描述

属性

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDACXDRLGLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071465 | |

| Record name | C.I. Disperse Orange 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-42-4, 6657-36-9, 61968-38-5 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006657369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 31 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-NITROPHENYLAZO)-N-(2-CYANOETHYL)-N-(2-ACETOXYETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9AB993875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Orange 31 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31 is a monoazo disperse dye characterized by its orange-red hue and application in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described in detail, and logical relationships are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as 2-((2-Cyanoethyl)(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethyl acetate.[1] It is classified as a single azo dye.

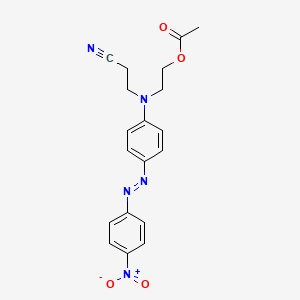

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((2-Cyanoethyl)(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethyl acetate |

| CAS Number | 61968-38-5, 68391-42-4[1] |

| C.I. Name | This compound[1] |

| Molecular Formula | C19H19N5O4[1] |

| Molecular Weight | 381.39 g/mol [1] |

Physicochemical Properties

This compound is a red-orange powder that is insoluble in water.[1][2] Its lipophilic nature makes it suitable for dyeing hydrophobic fibers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Red-orange powder | [2] |

| Density | 1.24 g/cm³ | [3] |

| Boiling Point | 599.6 °C at 760 mmHg | [3] |

| Flash Point | 316.4 °C | [3] |

| logP | 4.81658 | [3] |

| Solubility | Insoluble in water |[1][2] |

Table 3: Dyeing Fastness Properties on Polyester

| Fastness Property | Grade |

|---|---|

| Dry Heat (Severe Fade) | 4-5 |

| Dry Heat (Staining) | 2-3 |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

Figure 2: General Synthesis Workflow for this compound.

-

Diazotization: 4-Nitrobenzenamine is dissolved in a solution of hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: The prepared diazonium salt solution is then slowly added to a solution of the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate, also maintained at a low temperature. The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of the colored product.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Dyeing of Polyester Fabric with this compound

The following is a general high-temperature dyeing procedure for polyester fabrics.

Figure 3: Experimental Workflow for Dyeing Polyester.

Detailed Protocol:

-

Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:10). The required amount of this compound is first pasted with a small amount of a dispersing agent and then diluted with water. This dispersion is added to the dye bath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

-

Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130 °C at a rate of 1-2 °C/min. The dyeing is continued at this temperature for 60 minutes to ensure proper diffusion and fixation of the dye within the polyester fibers.

-

Cooling and Rinsing: After dyeing, the bath is cooled to 70 °C, and the fabric is removed and rinsed with hot water and then cold water.

-

Reduction Clearing: To remove any unfixed dye from the surface of the fabric and to improve wash fastness, a reduction clearing process is carried out. The dyed fabric is treated in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80 °C for 15-20 minutes.

-

Final Rinse and Drying: The fabric is then thoroughly rinsed with water and neutralized with a weak solution of acetic acid if necessary. Finally, the fabric is dried.

Toxicological and Ecotoxicological Properties

Toxicological data for this compound is limited. However, data for the related compound, Disperse Orange 3, indicates potential for skin sensitization and eye irritation.

Table 4: Toxicological Data for Disperse Orange 3 (as a related compound)

| Endpoint | Result | Reference |

|---|---|---|

| Oral LD50 (Rat) | > 2000 mg/kg | [4] |

| Skin Irritation | Causes skin irritation | [5] |

| Eye Irritation | Causes serious eye irritation | [5] |

| Skin Sensitization | May cause an allergic skin reaction |[5] |

Ecotoxicity: Specific quantitative data on the aquatic toxicity of this compound is not readily available. As a disperse dye, it is expected to have low water solubility, which may limit its bioavailability in aquatic environments. However, disperse dyes as a class are known to be of environmental concern due to their persistence and potential for bioaccumulation. Effluents from textile dyeing processes containing disperse dyes should be adequately treated before discharge.

Conclusion

This compound is a commercially important monoazo dye for synthetic fibers. This guide has summarized its key chemical and physical properties, provided an overview of its synthesis, and detailed a typical dyeing protocol. While some toxicological data for a related compound is available, further research into the specific toxicological and ecotoxicological profile of this compound is warranted to ensure its safe handling and minimize its environmental impact. The provided information serves as a valuable resource for professionals requiring a technical understanding of this compound.

References

C.I. Disperse Orange 31 CAS number and molecular formula

An In-depth Technical Guide to C.I. Disperse Orange 31

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. This compound, a monoazo dye used in the textile industry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering available data on its properties, synthesis, and applications.

Core Chemical and Physical Properties

C.I. This compound is recognized by the CAS Number 61968-38-5.[1] Its chemical structure is based on a single azo group.[1]

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Source |

| CAS Number | 61968-38-5 / 68391-42-4 | [1] |

| Molecular Formula | C19H19N5O4 | [1] |

| Molecular Weight | 381.39 g/mol | [1] |

| Appearance | Red-orange to yellow-red dry powder | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Manufacturing

The synthesis of C.I. This compound involves a diazotization and coupling reaction. The general manufacturing method consists of the diazotization of 4-nitrobenzenamine, which is then coupled with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1]

General Experimental Protocol for Azo Dye Synthesis

While a detailed, peer-reviewed protocol for the synthesis of C.I. This compound is not available, a general procedure for the synthesis of monoazo disperse dyes is as follows:

-

Diazotization: An aromatic primary amine (in this case, 4-nitrobenzenamine) is dissolved in a strong acid, typically hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of the coupling component (in this case, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate) dissolved in a suitable solvent. The pH of the reaction mixture is controlled, often with the addition of a base like sodium acetate. The reaction is stirred at a low temperature until the coupling is complete.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove unreacted starting materials and salts, and then dried. Further purification may be carried out by recrystallization from an appropriate solvent.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Orange 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye belonging to the single azo class of colorants. It is primarily utilized in the dyeing and printing of synthetic fibers, particularly polyester and its blends, owing to its good dispersibility and fastness properties. Chemically, this compound is identified by the IUPAC name 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, including detailed experimental protocols and relevant chemical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 111135 |

| CAS Number | 61968-38-5, 68391-42-4 |

| Chemical Class | Monoazo |

| Molecular Formula | C₁₉H₁₉N₅O₄ |

| Molecular Weight | 381.39 g/mol |

| Appearance | Red-orange to yellow-red powder |

| Solubility | Insoluble in water |

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the coupling component, 2-[N-(2-cyanoethyl)anilino]ethyl acetate. The second stage is a classic diazotization-coupling reaction, where 4-nitroaniline is diazotized and then coupled with the synthesized intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key intermediate and the final this compound dye.

Part 1: Synthesis of the Coupling Component (2-[N-(2-cyanoethyl)anilino]ethyl acetate)

This synthesis is a two-step process starting from N-(2-hydroxyethyl)aniline.

Step 1a: Synthesis of N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge N-(2-hydroxyethyl)aniline.

-

Cyanoethylation: While maintaining the temperature, slowly add acrylonitrile to the reaction mixture. The reaction is typically carried out in the presence of a catalyst such as a weak acid or a copper salt to promote the cyanoethylation of the secondary amine.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting N-(2-hydroxyethyl)aniline is consumed.

-

Work-up: After the reaction is complete, the excess acrylonitrile and catalyst are removed. The product, N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline, is then purified, typically by vacuum distillation.

Step 1b: Acetylation of N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline

-

Reaction Setup: The purified N-(2-hydroxyethyl)-N-(2-cyanoethyl)aniline is placed in a reaction vessel.

-

Acetylation: Acetic anhydride is added to the vessel, often in the presence of a catalyst such as pyridine or a solid acid catalyst, to facilitate the esterification of the hydroxyl group.

-

Reaction Conditions: The reaction mixture is typically heated to a moderate temperature and stirred for a sufficient time to ensure complete conversion.

-

Purification: The final product, 2-[N-(2-cyanoethyl)anilino]ethyl acetate, is purified by distillation under reduced pressure.

Part 2: Synthesis of this compound

This stage involves the diazotization of 4-nitroaniline and its subsequent coupling with the previously synthesized intermediate.

Step 2a: Diazotization of 4-nitroaniline

-

Preparation of 4-nitroaniline solution: In a beaker, prepare a suspension of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Addition of Sodium Nitrite: A solution of sodium nitrite in cold water is added dropwise to the cold suspension of 4-nitroaniline hydrochloride. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt.

-

Completion of Diazotization: After the addition of the sodium nitrite solution is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the 4-nitrobenzenediazonium salt solution.

Step 2b: Azo Coupling Reaction

-

Preparation of Coupling Component Solution: In a separate vessel, dissolve the synthesized 2-[N-(2-cyanoethyl)anilino]ethyl acetate in a suitable solvent, such as a mixture of acetic acid and water.

-

Cooling: Cool this solution to 0-5 °C.

-

Coupling: The cold 4-nitrobenzenediazonium salt solution is slowly added to the cold solution of the coupling component with efficient stirring. The pH of the reaction mixture is maintained in the acidic range to facilitate the electrophilic aromatic substitution.

-

Precipitation and Isolation: The this compound dye precipitates out of the solution as a colored solid. The reaction mixture is stirred for a few hours to ensure complete coupling. The solid product is then collected by filtration.

-

Washing and Drying: The filter cake is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The purified dye is then dried under vacuum at a moderate temperature.

Manufacturing Process and Quality Control

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but with considerations for process optimization, safety, and cost-effectiveness.

Key Manufacturing Considerations:

-

Reactors: Glass-lined or stainless steel reactors are typically used to handle the corrosive nature of the reactants.

-

Temperature Control: Precise temperature control is crucial, especially during the diazotization step, to prevent the decomposition of the unstable diazonium salt.

-

pH Control: The pH of the coupling reaction is a critical parameter that influences the reaction rate and the purity of the final product.

-

Purification: The crude dye is thoroughly washed to remove impurities, which can affect the brightness and fastness properties of the final product.

-

Finishing: The dried dye is often milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath and uniform application on the textile fibers.

Quality Control:

The quality of this compound is assessed based on several parameters, including:

-

Color Strength and Shade: Compared against a standard using spectrophotometry.

-

Purity: Assessed by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Fastness Properties: Light, wash, and sublimation fastness are tested according to standardized methods (e.g., ISO standards).

-

Dispersion Stability: The stability of the dye dispersion in water is evaluated to ensure consistent dyeing performance.

Conclusion

The synthesis and manufacturing of this compound involve a well-established sequence of chemical reactions, primarily the synthesis of a specific coupling component followed by a diazotization and azo coupling reaction. Careful control of reaction parameters and rigorous quality control throughout the manufacturing process are essential to produce a high-quality dye with consistent and reliable performance in its application on synthetic textiles.

A Technical Guide to the Spectroscopic Analysis of Disperse Orange 31

Introduction

Disperse Orange 31 (C.I. 111135) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate, dictates its chromophoric properties and its interactions with various materials.[2] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical method development, and toxicological studies. This guide provides an in-depth overview of the analysis of this compound using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure:

-

Chemical Name: 2-[(2-cyanoethyl){4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethyl acetate[2]

-

Molecular Formula: C₁₉H₁₉N₅O₄[2]

-

Molecular Weight: 381.39 g/mol [2]

-

CAS Number: 61968-38-5[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the UV and visible regions is directly related to the dye's color and concentration in a solution. The wavelength of maximum absorbance (λmax) is a key identifier for chromophoric compounds. For this compound, the λmax is reported to be 465 nm.[3]

Data Presentation: UV-Vis Spectroscopy

| Parameter | Value | Solvent |

| λmax | 465 nm | Not Specified[3] |

| λmax (Calculated) | ~480 nm | DMF[4] |

Note: The calculated value is estimated from the published absorption spectrum in Dimethylformamide (DMF).[4]

Experimental Protocol: UV-Vis Analysis

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., Dimethylformamide, Acetone, or Ethanol) in a class A volumetric flask to create a concentrated stock solution.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, decreasing concentrations.[5]

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization. Set the wavelength range for the scan, typically from 200 to 800 nm for dyes.[4]

-

Blank Measurement: Fill a clean cuvette with the pure solvent used for the solutions. Place it in the spectrophotometer and record a baseline or "blank" scan. This spectrum is automatically subtracted from subsequent sample scans to correct for solvent absorbance.[6]

-

Sample Measurement: Starting with the most dilute standard, rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder, ensuring the transparent sides are aligned with the light path.

-

Data Acquisition: Initiate the scan and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified.[4]

-

Analysis: Repeat the measurement for all standard solutions. According to the Beer-Lambert law, absorbance is directly proportional to concentration. A calibration curve can be generated by plotting absorbance at λmax versus concentration.

Logical Workflow: UV-Vis Spectroscopy

Caption: General experimental workflow for UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7][8] The resulting spectrum is a unique molecular "fingerprint." While an experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its known chemical structure.

Data Presentation: Predicted FTIR Peaks

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic C-H (in ethyl groups) |

| ~ 2250 | C≡N Stretch | Nitrile |

| ~ 1740 | C=O Stretch | Ester Carbonyl |

| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~ 1520 | N-O Asymmetric Stretch | Nitro Group |

| ~ 1450 | N=N Stretch | Azo Group (often weak) |

| ~ 1340 | N-O Symmetric Stretch | Nitro Group |

| ~ 1300 - 1200 | C-N Stretch | Aromatic Amine |

| ~ 1240 | C-O Stretch | Ester |

Experimental Protocol: FTIR Analysis (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and is subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid, powdered this compound dye directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Initiate the scan. The instrument collects an interferogram, which is then converted to an absorbance or transmittance spectrum via a Fourier Transform.[9] Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (Absorbance vs. Wavenumber in cm⁻¹) is analyzed. Identify the key absorption bands and assign them to their corresponding functional groups by comparing their positions to correlation charts.[7]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow: FTIR Spectroscopy

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 61968-38-5 [chemnet.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ir-spectra.com [ir-spectra.com]

- 8. raman-spectra.com [raman-spectra.com]

- 9. researchgate.net [researchgate.net]

Solubility characteristics of Disperse Orange 31 in various solvents

An In-depth Technical Guide to the Solubility Characteristics of Disperse Orange 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoazo disperse dye characterized by its limited solubility in aqueous solutions and its affinity for hydrophobic environments.[1][2][3][4] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest in diverse research and development applications. Understanding the solubility of this compound is crucial for optimizing dyeing processes, formulating stable dispersions, and for its potential use in non-textile applications where controlled dissolution and delivery are required. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a structured presentation of available and illustrative solubility data.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [4] |

| CAS Number | 61968-38-5 | [4] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [4] |

| Molecular Weight | 381.39 g/mol | [4] |

| Appearance | Orange-red powder | [1][3] |

| Water Solubility | Insoluble | [1][2][3][4] |

Solubility of this compound in Various Solvents

The solubility of this compound is dictated by its molecular structure, which imparts a predominantly nonpolar character. Consequently, it exhibits poor solubility in water but is more soluble in certain organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. The following table provides experimentally determined solubility in supercritical carbon dioxide and illustrative solubility values in common organic solvents based on the general behavior of similar disperse dyes. It is imperative that these illustrative values be experimentally verified for specific applications.

| Solvent | Temperature (°C) | Pressure (MPa) | Solubility | Units |

| Supercritical Carbon Dioxide | 60.05 - 110.05 | 16 - 28 | 1.4 × 10⁻⁵ - 3.7 × 10⁻⁵ | mol·mol⁻¹ |

| Acetone | 25 | Ambient | Illustrative | g/L |

| Ethanol | 25 | Ambient | Illustrative | g/L |

| Toluene | 25 | Ambient | Illustrative | g/L |

| Dimethylformamide (DMF) | 25 | Ambient | Illustrative | g/L |

| Chloroform | 25 | Ambient | Illustrative | g/L |

Qualitative Solubility Information

For analogous disperse dyes, such as Disperse Orange 3, qualitative solubility has been reported in several organic solvents. This information can serve as a preliminary guide for solvent selection for this compound.

| Solvent | Solubility |

| Ethanol | Soluble[5][6] |

| Acetone | Soluble[5][6] |

| Toluene | Soluble[5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a specific organic solvent, adapted from established spectrophotometric methods for disperse dyes.

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first established using standard solutions of known concentrations. The concentration of a saturated solution of this compound is then determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvent of choice (spectroscopic grade)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

UV-Visible spectrophotometer

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of dye solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. This constitutes the calibration curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the supernatant of the saturated solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a nonpolar molecule, this compound is expected to have higher solubility in less polar organic solvents.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

-

Presence of Other Solutes: The presence of other substances, such as dispersing agents, can affect the apparent solubility of the dye.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound and provided a detailed experimental framework for its quantitative determination. While specific solubility data in many organic solvents remains to be published, the provided protocol offers a robust method for researchers to obtain this critical information. A thorough understanding and experimental determination of the solubility of this compound are essential for its effective application in both traditional and novel technological fields.

References

- 1. benchchem.com [benchchem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Disperse Orange 31

Introduction to Disperse Orange 31

This compound is a single azo class disperse dye.[1] It is an orange-red powder that is insoluble in water.[1][2] Its primary application is in the dyeing and printing of polyester and its blended fabrics.[1][2]

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties of this compound and representative health and safety data from closely related disperse dyes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61968-38-5 | [1] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [1] |

| Molecular Weight | 381.38 g/mol | [1] |

| Appearance | Orange-red powder/grain | [1][2][3] |

| Water Solubility | Insoluble | [1][2] |

| Boiling Point | 599.6°C at 760 mmHg | [4] |

| Flash Point | 316.4°C | [4] |

| Density | 1.24 g/cm³ | [4] |

Table 2: Representative Health and Safety Data (from Disperse Orange 3 and General Azo Dye Information)

| Hazard | Description | Source |

| GHS Classification | Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , Skin Sensitization (Category 1) , Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) . It is important to note that some azo dyes may be classified as Carcinogenicity (Category 1B) and Acute Aquatic Toxicity (Category 1) . | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H350: May cause cancer. H400: Very toxic to aquatic life. | [5] |

| Acute Oral Toxicity | For Disperse Orange 3, the oral LD50 is estimated to be > 2000 mg/kg (based on ATE data), indicating that the classification criteria for acute oral toxicity are not met under that specific assessment. | [6] |

| Chronic Health Effects | There is concern that some disperse dyes may have carcinogenic or mutagenic potential, though data is often limited.[7] Long-term exposure to dye dusts can lead to respiratory issues.[7] Azo dyes have the potential to cleave and form aromatic amines, some of which are of toxicological concern. | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard OECD guidelines are typically followed for determining the health and safety data presented above. For instance:

-

Acute Oral Toxicity: OECD Guideline 423

-

Skin Irritation/Corrosion: OECD Guideline 404

-

Eye Irritation/Corrosion: OECD Guideline 405

-

Skin Sensitization: OECD Guideline 429 (Local Lymph Node Assay)

Safe Handling and Emergency Procedures in a Laboratory Setting

Given the potential hazards associated with disperse azo dyes, a stringent set of safety protocols should be implemented in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[9]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against eye irritation from dust particles.[10]

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber) to prevent skin contact.[10][11]

-

Respiratory Protection: If handling large quantities or if dust cannot be adequately controlled by ventilation, a NIOSH-approved respirator for particulates is recommended.[10][12]

Handling and Storage

-

Handling: Avoid generating dust. Use spatulas and weigh boats carefully. Do not dry sweep spills; instead, gently vacuum with a HEPA-filtered vacuum or dampen the material before cleanup.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Experimental Workflow: Safe Handling of Disperse Dye Powder

The following diagram illustrates a logical workflow for the safe handling of a disperse dye powder like this compound in a laboratory setting.

Caption: Workflow for Safe Handling of Disperse Dye Powders.

Conclusion

While specific toxicological data for this compound is limited, the information available for similar disperse azo dyes indicates that it should be handled with care in a laboratory setting. The primary hazards are likely to be skin and eye irritation, skin sensitization, and respiratory irritation from dust inhalation. As with all chemicals, a thorough risk assessment and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound | 61968-38-5 [chemnet.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. cce.caltech.edu [cce.caltech.edu]

- 10. prochemicalanddye.com [prochemicalanddye.com]

- 11. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]

- 12. etad.com [etad.com]

- 13. uwlax.edu [uwlax.edu]

Toxicological profile and environmental impact of Disperse Orange 31

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo dye belonging to the extensive class of disperse dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical formula is C19H19N5O4 and its CAS registry numbers are 61968-38-5 and 68391-42-4.[1] While effective as a colorant, concerns regarding its toxicological properties and environmental impact have prompted closer scientific scrutiny. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile and environmental fate of this compound, with a focus on data presentation, experimental methodologies, and the visualization of key biological and experimental processes.

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its potential for skin sensitization and genotoxicity. It is also known to be an irritant to the eyes and respiratory system.[3] Some studies have raised concerns about its carcinogenic potential, although the evidence is currently considered limited.[3] It is important to note that in some toxicological literature and patch testing materials, the substance identified as "Disperse Orange 3" has been revealed to be this compound, making some historical data on Disperse Orange 3 relevant to this profile.[4]

Acute Toxicity

Skin Sensitization

This compound is a known skin sensitizer.[3] Allergic contact dermatitis is a significant health concern for individuals exposed to textiles dyed with this substance.[5] The mechanism of sensitization is believed to involve the metabolic action of the skin microbiome.

Proposed Mechanism of Skin Sensitization

It is hypothesized that disperse azo dyes like this compound can be metabolized by commensal skin bacteria. This process involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. These smaller, reactive molecules can then penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes that trigger an allergic response.[6][7]

Genotoxicity

Studies on azo dyes, including those structurally related to this compound, have indicated a potential for genotoxicity. For instance, Disperse Red 1 and Disperse Orange 1, which are also azo dyes, have been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, suggesting clastogenic and/or aneugenic effects.[8] The genotoxic potential of azo dyes is often linked to their metabolic reduction to aromatic amines, which can be carcinogenic.[9]

Table 1: Summary of Toxicological Data for this compound and Related Azo Dyes

| Endpoint | Test System | Compound | Result | Reference(s) |

| Skin Sensitization | Human Patch Test | Disperse Orange 3 | Positive | [5] |

| Genotoxicity | Micronucleus Assay | Disperse Red 1 | Increased micronuclei frequency in human lymphocytes and HepG2 cells | [8] |

| Genotoxicity | Micronucleus Assay | Disperse Orange 1 | Increased micronuclei frequency in human lymphocytes and HepG2 cells | [8] |

| Irritation | - | Disperse Orange 3 | Irritating to eyes, respiratory system, and skin | [3] |

| Carcinogenicity | - | Disperse Orange 3 | Limited evidence of a carcinogenic effect | [3] |

Environmental Impact

The environmental impact of this compound is a significant concern due to the large volumes of dye-containing effluents discharged from textile manufacturing facilities. Disperse dyes, by their nature, have low water solubility, which influences their environmental fate and distribution.[10]

Persistence and Biodegradation

Disperse dyes are generally designed to be stable and resistant to fading, which contributes to their persistence in the environment.[11] The complex aromatic structure of this compound makes it recalcitrant to biodegradation by many microorganisms.[11] While some specialized microorganisms may be capable of breaking down this dye, the process is often slow and incomplete under typical environmental conditions.[11]

Conceptual Biodegradation Pathway

The initial step in the biodegradation of azo dyes often involves the reductive cleavage of the azo bond under anaerobic conditions, leading to the formation of aromatic amines.[12] These amines may then be further degraded, often under aerobic conditions.[12]

Ecotoxicity

The ecotoxicity of disperse dyes and their degradation products is a key area of concern. A study on a related compound, "Dispersed Orange H-4RL," demonstrated chronic toxicity to Daphnia magna, affecting reproduction and survival at concentrations as low as 6 µg/L.[13] The release of untreated textile effluents containing this compound can therefore pose a significant risk to aquatic ecosystems.

Table 2: Summary of Environmental Fate and Ecotoxicity Data

| Endpoint | Test System/Organism | Compound | Result | Reference(s) |

| Persistence | General | Disperse Dyes | High | [11] |

| Biodegradation | General | Disperse Dyes | Low | [11] |

| Chronic Toxicity | Daphnia magna | Dispersed Orange H-4RL | Reduced reproduction and survival at 6 µg/L | [13] |

| Bioaccumulation | General | Disperse Dyes | Potential for bioaccumulation | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological and environmental impact studies. The following sections outline methodologies for key experiments based on standard guidelines and published research on related compounds.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a widely used method to assess the skin sensitization potential of a substance.

Experimental Workflow

Methodology:

-

Animals: Healthy, young adult guinea pigs are used.

-

Induction Phase:

-

Intradermal Injection: The test substance (e.g., this compound) is injected intradermally into a shaved area on the animals' backs, both with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Application: One week after the injections, the same skin area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive, shaved area of the skin on both test and control animals.

-

Observation and Scoring: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The reactions are scored using a standardized scale (e.g., the Magnusson and Kligman scale).

-

Evaluation: A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 406: Skin Sensitisation.[15][16]

Genotoxicity: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established method for assessing the genotoxic potential of a chemical.

Methodology:

-

Cell Culture: Human lymphocytes or a suitable cell line (e.g., HepG2) are cultured under standard conditions.

-

Exposure: The cells are exposed to various concentrations of this compound, along with positive and negative controls. For substances that may require metabolic activation, a system such as S9 mix from rat liver is included.

-

Treatment with Cytochalasin B: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. At least 1000 binucleated cells per concentration are scored.

-

Evaluation: A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the negative control.

This protocol is based on the principles of the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 487: In Vitro Mammalian Cell Micronucleus Test.[15][16]

Conclusion

This compound presents a clear toxicological concern, particularly regarding its potent skin-sensitizing properties and potential for genotoxicity. Its persistence in the environment and the ecotoxicity of its degradation products highlight the need for responsible management of industrial effluents containing this dye. The experimental protocols outlined in this guide provide a framework for the continued investigation and risk assessment of this compound and other related textile dyes. Further research is warranted to establish definitive quantitative toxicological values (e.g., LD50, NOAEL) and to fully elucidate its environmental fate and long-term ecological effects. This will enable the development of more robust safety regulations and encourage the adoption of safer alternatives in the textile industry.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

- 10. scialert.net [scialert.net]

- 11. Can Disperse Orange 25 be biodegraded? - Blog [m.etowndyes.com]

- 12. mdpi.com [mdpi.com]

- 13. dpi-journals.com [dpi-journals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Unraveling the Photodegradation of Disperse Orange 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31, a monoazo dye, is utilized in the textile industry for coloring polyester and other synthetic fibers. The presence of such dyes in industrial effluents is a significant environmental concern due to their potential toxicity and persistence. Ultraviolet (UV) irradiation is a promising advanced oxidation process for the degradation of these organic pollutants. This technical guide provides a detailed overview of the probable photodegradation pathways of this compound under UV irradiation, based on the established mechanisms for similar azo dyes. Due to a lack of specific published research on the complete degradation pathway of this compound, this guide extrapolates from studies on other disperse and azo dyes to propose a likely mechanism.

Chemical Information of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 61968-38-5 |

| Molecular Formula | C₁₉H₁₉N₅O₄ |

| Molecular Weight | 381.39 g/mol |

| Chemical Structure | 3-((4-aminophenyl)amino)-1,5-dihydro-4H-anthra[1,2-d]imidazole-2,6,11-trione |

Proposed Photodegradation Mechanism under UV Irradiation

The photodegradation of azo dyes like this compound under UV light is primarily initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex dye molecule into simpler, less harmful compounds.

The degradation process is believed to occur through the following key steps:

-

Excitation of the Dye Molecule: Upon absorption of UV radiation, the this compound molecule is excited to a higher energy state.

-

Generation of Reactive Oxygen Species: In aqueous solution, UV irradiation can lead to the formation of electron-hole pairs on the surface of photocatalysts (if present) or the homolytic cleavage of water molecules, generating hydroxyl radicals.

-

Attack on the Chromophore: The highly reactive •OH radicals attack the azo bond (-N=N-), which is the primary chromophore of the dye. This cleavage leads to the initial decolorization of the solution.

-

Formation of Intermediates: The cleavage of the azo bond results in the formation of various aromatic intermediates. For this compound, this would likely lead to the formation of substituted aminophenols and anthraquinone derivatives.

-

Ring Opening and Mineralization: Further attack by hydroxyl radicals on the aromatic rings of the intermediates leads to ring-opening reactions, forming smaller aliphatic acids.

-

Final Mineralization: Ultimately, these aliphatic acids are further oxidized to carbon dioxide, water, and inorganic ions (e.g., nitrate, ammonium), achieving complete mineralization of the parent dye molecule.

Proposed Photodegradation Pathway of this compound

Caption: Proposed photodegradation pathway of this compound.

Generic Experimental Protocol for Photodegradation Studies

This section outlines a typical experimental setup for investigating the photodegradation of this compound in a laboratory setting.

Materials and Equipment

-

This compound dye

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer

-

pH meter

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Total Organic Carbon (TOC) analyzer

-

Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate identification

-

Deionized water

-

(Optional) Photocatalyst such as TiO₂ or ZnO

Experimental Workflow

Caption: General experimental workflow for studying photodegradation.

Detailed Procedure

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 50 mg/L) in deionized water. The pH of the solution should be measured and adjusted if necessary.

-

Photoreaction:

-

Place a specific volume of the dye solution into the quartz reaction vessel within the photoreactor.

-

If a photocatalyst is used, add a measured amount (e.g., 1 g/L of TiO₂) and stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photodegradation reaction. Maintain constant stirring throughout the experiment to ensure homogeneity.

-

Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Sample Analysis:

-

Immediately after collection, filter the samples to remove any photocatalyst particles.

-

UV-Vis Spectrophotometry: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound to monitor the decolorization rate. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

TOC Analysis: Measure the Total Organic Carbon to determine the extent of mineralization of the dye.

-

Chromatographic Analysis (HPLC/GC-MS): Use HPLC to separate and quantify the parent dye and its degradation intermediates. GC-MS can be employed to identify the chemical structures of the volatile intermediate products.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from a photodegradation study of this compound, based on typical results for similar azo dyes.

| Parameter | Condition 1: UV only | Condition 2: UV/TiO₂ |

| Initial Dye Concentration | 50 mg/L | 50 mg/L |

| pH | 7.0 | 7.0 |

| Irradiation Time | 120 min | 120 min |

| Degradation Efficiency (%) | 45% | 95% |

| Apparent Rate Constant (k_app) | 0.005 min⁻¹ | 0.025 min⁻¹ |

| TOC Removal (%) | 20% | 75% |

Note: This data is illustrative and would need to be confirmed by specific experimental studies on this compound.

Conclusion

The photodegradation of this compound under UV irradiation is a complex process involving the generation of reactive oxygen species and a series of oxidation reactions. While specific degradation pathways for this particular dye are not yet fully elucidated in published literature, the general mechanism for azo dyes provides a strong framework for understanding its environmental fate. The proposed pathway involves the initial cleavage of the azo bond, followed by the breakdown of aromatic intermediates and eventual mineralization. Further research employing advanced analytical techniques is necessary to definitively identify the intermediate products and construct a detailed degradation map for this compound. The experimental protocol outlined in this guide provides a robust methodology for conducting such investigations.

An In-depth Technical Guide on the History and Development of Azo Disperse Dyes for Textiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes, characterized by the (−N=N−) chromophore, represent the largest and most versatile class of synthetic colorants, accounting for over 60-70% of all dyes used in the textile and food industries.[1] This guide focuses specifically on azo disperse dyes, a non-ionic category developed for coloring hydrophobic synthetic fibers like polyester, which are otherwise challenging to dye.[2][3] We will explore the historical milestones from their conceptual origins in the 19th century to the sophisticated, high-performance molecules of today. This paper details the fundamental chemical principles of diazotization and azo coupling, provides replicable experimental protocols for synthesis and application, presents quantitative data on dye performance, and examines the critical environmental and regulatory landscape that shapes modern research and development in this field.

Historical Development: From Aniline to Polyester

The journey of azo disperse dyes is intrinsically linked to the broader history of synthetic dyes and the advent of man-made fibers.

-

1858: The Discovery of Diazo Compounds: The foundation was laid by German chemist Peter Griess, who discovered the diazotization reaction, enabling the conversion of aromatic primary amines into highly reactive diazonium salts.[4] This pivotal discovery opened the door to coupling these salts with other aromatic compounds to create a vast array of colored molecules.

-

1861-1884: The First Azo Dyes: The first azo dye, Aniline Yellow, was synthesized in 1861, followed by other early examples like Bismarck Brown.[4] These initial dyes were primarily suited for natural fibers like wool and silk.

-

1922-1924: The Dawn of Disperse Dyes: The commercialization of cellulose acetate, a new synthetic fiber, created a dyeing challenge. Existing dyes had poor affinity for this hydrophobic material. In 1922, Green and Saunders developed "ionamines," colored azo compounds with temporary solubilizing groups that could be hydrolyzed in the dye bath to release a water-insoluble dye capable of coloring the acetate fibers.[5] This concept was refined in 1924 by Baddiley and Ellis, who used sulpho ricinoleic acid as a dispersing agent to create stable aqueous dispersions of insoluble dyes.[5] This marked the true invention of disperse dyes.

-

1953: A Formal Name and a New Target: With the rise of other synthetic fibers like polyester and nylon, the utility of these dyes expanded significantly. In 1953, the class was formally named "Disperse Dyes."[5] Polyester, with its highly crystalline and hydrophobic nature, proved particularly difficult to dye and became the primary driver for further innovation in disperse dye technology.

Chemical Principles and Synthesis

The synthesis of all azo dyes follows a two-step reaction pathway that has remained fundamentally unchanged since its discovery.

Step 1: Diazotization Diazotization is the process where an aromatic primary amine (the diazo component) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] The reaction must be carried out at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt.[8]

Step 2: Azo Coupling The resulting diazonium salt acts as a weak electrophile. It is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or tertiary aromatic amines), in an electrophilic aromatic substitution reaction.[9][10] This reaction forms the stable azo bridge (−N=N−) that links the two aromatic systems, creating the final colored azo compound.[11]

The specific color of the dye is determined by the electronic properties of the diazo and coupling components. Electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OH, -NH₂) on the aromatic rings can shift the absorption wavelength, allowing for the creation of a full spectrum of colors.[12][13]

Caption: General Synthesis Workflow for Azo Disperse Dyes

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo disperse dye and its application to polyester fabric.

Protocol: Synthesis of a Simple Azo Disperse Dye (e.g., from 4-Nitroaniline and Phenol)

This protocol outlines the laboratory-scale synthesis of a simple azo dye.

Materials:

-

4-Nitroaniline (Diazo component)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol (Coupling component)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve a specific quantity of 4-nitroaniline in a solution of 10 mL deionized water and 6 mL of 37% HCl, heating gently if necessary.[8]

-

Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.[8]

-

Separately, prepare a solution of sodium nitrite (e.g., 0.76 g in 10 mL water) and cool it to 0–5 °C.[8]

-

Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution, maintaining the temperature below 5 °C.[6]

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve a molar equivalent of phenol in a dilute sodium hydroxide solution. Cool this solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.[8]

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Maintain stirring in the ice bath for another 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye cake thoroughly with cold deionized water to remove any unreacted salts or acids.[6]

-

Dry the purified dye in an oven at a low temperature (e.g., 60 °C).

-

Caption: Experimental Workflow for Dye Synthesis

Protocol: Application of Azo Disperse Dye to Polyester Fabric (High-Temperature Method)

This protocol describes the standard high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester.[2]

Materials:

-

Polyester fabric, scoured (pre-washed to remove impurities)

-

Synthesized Azo Disperse Dye

-

Dispersing agent

-

Acetic acid (to control pH)

-

Sodium hydrosulfite and caustic soda (for reduction clearing)

-

High-temperature laboratory dyeing machine

Procedure:

-

Dye Bath Preparation:

-

Dyeing Cycle:

-

Introduce the scoured polyester fabric into the dye bath at approximately 60 °C.[15]

-

Seal the machine and gradually raise the temperature to 130 °C over 30–45 minutes.[2][15]

-

Hold the temperature at 130 °C for 30–60 minutes to allow the dye to penetrate and diffuse into the polyester fibers.[2][15]

-

Slowly cool the dye bath to 80 °C before draining.[2]

-

-

Reduction Clearing (After-treatment):

-

To remove unfixed dye from the fiber surface and improve wash fastness, treat the dyed fabric in a fresh bath.[2]

-

The bath should contain sodium hydrosulfite (1–2 g/L) and caustic soda (1–2 g/L).[2]

-

Run this treatment at 70–80 °C for 15 minutes.[2]

-

Rinse the fabric thoroughly, neutralize with a weak acetic acid solution, and then dry.

-

Quantitative Data and Performance

The performance of a disperse dye is evaluated by its fastness properties—its ability to retain color when exposed to various conditions. These are typically graded on a scale of 1 (poor) to 5 (excellent) for wash and rubbing fastness, and 1 (poor) to 8 (excellent) for light fastness, according to ISO standards.[16][17]

Table 1: Representative Fastness Properties of Azo Disperse Dyes on Polyester

| Dye Class (Energy Level) | Typical Chemical Structure | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness | Application Temp. |

|---|---|---|---|---|---|

| Low Energy | Simple aminoazobenzenes | 3-4 | 3-4 | Low (1-2) | 85-100 °C (with carrier) |

| Medium Energy | Aminoazobenzenes with cyano/nitro groups | 4-5 | 4 | Medium (3) | 100-120 °C |

| High Energy | Complex heterocyclic or dicyanovinyl structures | 6-7 | 4-5 | High (4-5) | 130 °C (HTHP) |

Note: Data is generalized. Specific values vary significantly between individual dyes.

The "energy level" of a disperse dye relates to its molecular size and polarity, which affects its sublimation fastness and the temperature required for dyeing. High-energy dyes are larger molecules essential for applications requiring high heat resistance, such as automotive textiles.[18][19]

Table 2: Structure-Property Relationship in Azo Dyes

| Substituent Group | Position on Aromatic Ring | Effect on Absorption (λmax) | Perceived Color |

|---|---|---|---|

| -NO₂ (Nitro) | para to azo group | Bathochromic shift (longer λ) | Deeper (e.g., Orange to Red) |

| -CN (Cyano) | para to azo group | Bathochromic shift (longer λ) | Deeper (e.g., Red to Blue) |

| -OH (Hydroxyl) | para to azo group | Bathochromic shift (longer λ) | Deeper (e.g., Yellow to Orange) |

| -OCH₃ (Methoxy) | ortho or para to azo group | Bathochromic shift (longer λ) | Deeper color |

The addition of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) to the aromatic rings extends the conjugated π-electron system of the dye molecule.[12] This extension lowers the energy gap for electronic transitions, causing the dye to absorb light at longer wavelengths (a bathochromic shift), which results in deeper colors like reds and blues.[12][13]

Environmental and Regulatory Considerations

The primary environmental concern with azo dyes is their potential to break down, under reductive conditions, and release certain aromatic amines, some of which are known or suspected carcinogens.[20][21] This process, known as reductive cleavage, can be facilitated by skin bacteria or enzymes in the liver.

In response, regulatory bodies worldwide have implemented strict controls.

-

EU REACH Regulation: Appendix 8 of Annex XVII of the REACH regulation restricts 22 specific carcinogenic aromatic amines.[20] Textiles and leather articles that could release these amines above a concentration of 30 parts per million (ppm) are banned from the EU market.[20][22]

-

Global Standards: Similar regulations exist in many other countries, and certifications like OEKO-TEX® Standard 100 also test for these banned amines.

This has driven significant research into "eco-friendly" or "safe" azo dyes. These dyes are designed with molecular structures that cannot cleave to form any of the banned amines.[23][24] Modern developments also focus on:

-

High-Exhaustion Dyes: Dyes that transfer more completely from the dye bath to the fiber, reducing the amount of dye in wastewater effluent.[24]

-

Waterless Dyeing: Technologies like supercritical CO₂ dyeing use carbon dioxide as a solvent instead of water, eliminating wastewater entirely.[8]

-

Biodegradable Dyes: Designing new dye molecules that can be more easily broken down by microorganisms in wastewater treatment plants.[25]

Caption: Logic of Azo Dye Safety Regulation

Conclusion

From their origins as a solution for dyeing early synthetic fibers, azo disperse dyes have evolved into a sophisticated class of high-performance colorants essential for the modern textile industry. Their development has been a continuous story of chemical innovation, driven by the need to color increasingly resilient fibers like polyester and to meet ever-higher standards of performance and safety. While the fundamental chemistry of diazotization and coupling remains, the molecular architecture of these dyes has become highly advanced. The future of azo disperse dye development will undoubtedly be guided by the principles of sustainable chemistry, focusing on creating safer, more efficient, and environmentally benign molecules and application processes to color the materials of the future.

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. autumnchem.com [autumnchem.com]

- 3. Disperse dye - Wikipedia [en.wikipedia.org]

- 4. History Of Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. History Of Disperse Dye - News - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide | MDPI [mdpi.com]

- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. jchemrev.com [jchemrev.com]

- 14. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]

- 15. textilelearner.net [textilelearner.net]

- 16. eurolab.net [eurolab.net]

- 17. blog.qima.com [blog.qima.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Disperse Dyes for Polyester | 4 Performance Applications [vietextile.com]

- 20. earpcorp.com [earpcorp.com]

- 21. rewe-group.com [rewe-group.com]

- 22. Fact sheet: Azo pigments - The Danish Environmental Protection Agency [eng.mst.dk]

- 23. researchandmarkets.com [researchandmarkets.com]

- 24. 360iresearch.com [360iresearch.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dyeing Polyester with C.I. Disperse Orange 31